molecular formula C2H3Cl3O2 B7855138 2,2,2-Trichloroacetaldehyde hydrate

2,2,2-Trichloroacetaldehyde hydrate

Cat. No.: B7855138
M. Wt: 165.40 g/mol
InChI Key: JFXVAUXJNBZJOP-UHFFFAOYSA-N
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Description

2,2,2-Trichloroacetaldehyde hydrate, also known as chloral hydrate, is a chemical compound with the formula CCl₃CH(OH)₂. It is a colorless, crystalline solid that is highly soluble in water and ethanol. Historically, it has been used as a sedative and hypnotic agent due to its depressant effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroacetaldehyde hydrate can be synthesized through the chlorination of ethanol or acetaldehyde. The reaction involves the stepwise addition of chlorine gas to ethanol, producing a mixture of chloral, chloral hydrate, and other chlorinated compounds.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of acetaldehyde in the presence of hydrochloric acid. The reaction is catalyzed by antimony trichloride, and the resulting chloral hydrate is distilled from the reaction mixture. The distillate is then dehydrated with concentrated sulfuric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroacetaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trichloroacetaldehyde hydrate has a wide range of applications in scientific research:

Mechanism of Action

2,2,2-Trichloroacetaldehyde hydrate exerts its effects primarily through its active metabolite, trichloroethanol. Trichloroethanol acts as an agonist for the nonclassical two-pore domain potassium channels TREK-1 and TRAAK, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability. This results in its sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

    Trichloroethanol: The active metabolite of 2,2,2-Trichloroacetaldehyde hydrate, with similar sedative properties.

    Trichloroacetic acid: An oxidation product with different chemical properties and applications.

    Tribromoacetaldehyde: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its historical use as a sedative and its role as a precursor in the synthesis of DDT. Its ability to form stable hydrates and its reactivity with nucleophiles also distinguish it from other similar compounds .

Properties

IUPAC Name

2,2,2-trichloroacetaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O.H2O/c3-2(4,5)1-6;/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXVAUXJNBZJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Cl)(Cl)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trichloroacetaldehyde hydrate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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